molecular formula C18H17F3N2O2 B6538900 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide CAS No. 1060227-79-3

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide

Cat. No.: B6538900
CAS No.: 1060227-79-3
M. Wt: 350.3 g/mol
InChI Key: WELXOAJFSSGMII-UHFFFAOYSA-N
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Description

N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzoyl ring and a dimethylcarbamoylmethyl-substituted phenyl group at the amide nitrogen. While direct synthesis data for this compound are absent in the provided evidence, analogous benzamides are synthesized via nucleophilic substitution, Friedel-Crafts acylation, or coupling reactions involving hydrazides and isothiocyanates (e.g., as seen in ).

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-23(2)16(24)11-12-7-9-13(10-8-12)22-17(25)14-5-3-4-6-15(14)18(19,20)21/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELXOAJFSSGMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural Analogues of N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide
Compound Name (or Identifier) Substituents Molecular Features Biological Activity/Application Spectral Data (IR/NMR) Reference
Target Compound -CF₃ (C2), -NHC(O)N(CH₃)₂ (N-linked phenyl) High lipophilicity due to -CF₃; carbamate enhances hydrogen bonding Hypothesized antimicrobial/agrochemical use Not explicitly reported; expected νC=O ~1660–1680 cm⁻¹ N/A
Flutolanil () -CF₃ (C2), -OCH(CH₃)₂ (N-linked phenyl) Agricultural fungicide; -CF₃ enhances metabolic stability Pesticide (rice sheath blight control) Not reported
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () -Cl (C5), -OH (C2), -CF₃ (N-linked phenyl) Salicylamide scaffold; hydroxyl group increases solubility Antimicrobial (vs. Desulfovibrio piger) Biomass inhibition: 64–66% at 0.37–1.10 µmol/L
Compound 18 () -NO₂ (C5), -CF₃ (N-linked phenyl), -CH₃ (C2) Nitro group introduces electron-withdrawing effects; yellow solid (mp 169–171°C) Not explicitly stated (likely pharmacological) HPLC purity: 98.18%
N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide () Tetrazole and hydroxycarbamoyl substituents Tetrazole enhances metabolic stability; MW 510.47 g/mol Not reported (potential enzyme inhibition) Formula: C₂₅H₂₁F₃N₆O₃

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